molecular formula C41H36N4O2 B8201991 (4R,4'R)-2,2'-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Cat. No.: B8201991
M. Wt: 616.7 g/mol
InChI Key: CUXDQYBYYYESQB-LQFQNGICSA-N
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Description

The compound (4R,4'R)-2,2'-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral bis-dihydrooxazole derivative with a central propane-2,2-diyl scaffold symmetrically substituted with quinolin-2-yl groups. Each dihydrooxazole ring is further functionalized with a benzyl group at the 4-position (R-configuration). Its molecular formula is C₃₉H₃₂N₄O₂, and it exhibits a molecular weight of 588.7 g/mol . This structural complexity suggests applications in asymmetric catalysis or medicinal chemistry, though specific bioactivity data remain unexplored in the provided evidence.

Properties

IUPAC Name

(4R)-4-benzyl-2-[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-di(quinolin-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H36N4O2/c1-3-11-29(12-4-1)23-35-27-46-39(44-35)41(25-33-21-19-31-15-7-9-17-37(31)42-33,26-34-22-20-32-16-8-10-18-38(32)43-34)40-45-36(28-47-40)24-30-13-5-2-6-14-30/h1-22,35-36H,23-28H2/t35-,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXDQYBYYYESQB-LQFQNGICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C(CC2=NC3=CC=CC=C3C=C2)(CC4=NC5=CC=CC=C5C=C4)C6=NC(CO6)CC7=CC=CC=C7)CC8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C(CC2=NC3=CC=CC=C3C=C2)(CC4=NC5=CC=CC=C5C=C4)C6=N[C@@H](CO6)CC7=CC=CC=C7)CC8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4R,4'R)-2,2'-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research. Its structure features a unique combination of quinoline and oxazole moieties, which are known for their pharmacological properties.

  • Molecular Formula : C₄₁H₃₆N₄O₂
  • Molecular Weight : 616.75 g/mol
  • CAS Number : 2828433-47-0
  • InChI Key : CUXDQYBYYYESQB-LQFQNGICSA-N

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer progression. The quinoline structure is known to inhibit tubulin polymerization, which is crucial for mitosis. This mechanism positions the compound as a potential antimitotic agent.

Anticancer Activity

Recent studies have focused on the anticancer properties of quinoline derivatives similar to the target compound. For instance, derivatives of 4-phenyl-2-quinolone have demonstrated significant antiproliferative activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
22COLO2050.32
22H4600.89
HPKHL-600.4 - 1.0
HPKHep3B0.4 - 1.0

These values indicate that compounds with similar structures exhibit promising anticancer effects and suggest that (4R,4'R)-2,2'-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) may have comparable efficacy in inhibiting cancer cell proliferation .

In Vitro Studies

In vitro studies have shown that compounds like (4R,4'R)-2,2'-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) can induce apoptosis in cancer cells by modulating key cell cycle regulators such as cyclin B1 and CDK1. This results in G2/M phase arrest and subsequent cell death .

Case Studies

A notable study explored the synthesis and biological evaluation of various quinolone derivatives. The results indicated that structural modifications could enhance drug-likeness and bioavailability while reducing toxicity risks associated with certain derivatives . This highlights the importance of further research into the structure–activity relationship (SAR) for optimizing the biological activity of (4R,4'R)-2,2'-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole).

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound C₃₉H₃₂N₄O₂ Quinolin-2-yl, benzyl 588.7 High lipophilicity, chiral centers
(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) C₂₃H₂₆N₂O₂ Phenyl, methyl 362.5 Reduced steric hindrance
(4R,4'R,5S,5'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(...) C₅₃H₅₄N₂O₂ 4-(tert-butyl)phenyl, diphenyl 751.0 Enhanced steric bulk, thermal stability
(4R,4'R)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole] N/A Dibenzofurandiyl, phenyl N/A π-π stacking capability
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole) C₁₇H₃₀N₂O₂ Isopropyl 294.4 Low molecular weight, high solubility

Key Observations:

Substituent Effects: Quinoline vs. Phenyl/Aryl Groups: The target compound’s quinoline substituents distinguish it from phenyl or tert-butylphenyl derivatives (e.g., ). Quinoline’s nitrogen heterocycle may enhance coordination with transition metals, unlike purely hydrocarbon substituents. Benzyl vs.

Chirality and Stereochemical Complexity: The (4R,4'R) configuration is conserved in all listed dihydrooxazole derivatives, suggesting a shared synthetic strategy involving chiral auxiliaries or enantioselective catalysis (e.g., valinol in ).

Synthetic Accessibility: The synthesis of the target compound likely requires palladium-catalyzed cross-coupling for quinoline incorporation, similar to methods for methoxyphenyl derivatives in . In contrast, simpler analogs (e.g., methyl-dihydrooxazoles) are synthesized via direct alkylation .

Research Findings and Novelty

  • Structural Uniqueness: Database screenings (PubChem, ChemBl) confirm the absence of the target compound, highlighting its novelty . The closest analogs (Tanimoto coefficient <0.7) lack quinoline or benzyl groups, underscoring its distinct pharmacophoric features.
  • Catalytic activity in asymmetric synthesis (e.g., isopropyl-dihydrooxazoles as ligands ).
  • Therapeutic Windows: Compounds with selective cytotoxicity (e.g., ferroptosis inducers ) suggest that the target compound’s quinoline-benzyl hybrid structure could be optimized for selective bioactivity.

Preparation Methods

Preparation of (R)-4-Benzyl-4,5-dihydrooxazole

The oxazoline rings originate from β-amino alcohols via cyclodehydration. A representative protocol involves:

  • Chiral amino alcohol synthesis :

    • (R)-2-Amino-3-phenyl-1-propanol is prepared via Sharpless asymmetric epoxidation followed by regioselective ring-opening with ammonia.

    • Reaction :

      (R)-Styrene oxide+NH3H2O, 60°C(R)-2-Amino-3-phenyl-1-propanol(85% yield)[2]\text{(R)-Styrene oxide} + \text{NH}_3 \xrightarrow{\text{H}_2\text{O, 60°C}} \text{(R)-2-Amino-3-phenyl-1-propanol} \quad (85\%\text{ yield})
  • Cyclocondensation with carbonyl sources :

    • The amino alcohol reacts with trimethyl orthoformate under acidic conditions:

      (R)-2-Amino-3-phenyl-1-propanol+HC(OCH3)3TsOH, toluene(R)-4-Benzyl-2-oxazoline(90% yield)[1][2]\text{(R)-2-Amino-3-phenyl-1-propanol} + \text{HC(OCH}_3\text{)}_3 \xrightarrow{\text{TsOH, toluene}} \text{(R)-4-Benzyl-2-oxazoline} \quad (90\%\text{ yield})

Linker Functionalization: Synthesis of 1,3-Di(quinolin-2-yl)propan-2-one

Friedländer Quinoline Synthesis

The quinoline moieties are introduced via Friedländer annulation:

  • Reaction conditions :

    • 2-Aminobenzaldehyde derivatives react with ketones in the presence of HCl/EtOH.

    • Example :

      2-Aminobenzaldehyde+acetylacetoneHCl, EtOHQuinolin-2-yl ketone(70% yield)[4]\text{2-Aminobenzaldehyde} + \text{acetylacetone} \xrightarrow{\text{HCl, EtOH}} \text{Quinolin-2-yl ketone} \quad (70\%\text{ yield})

Linker Assembly

The propan-2-one linker is functionalized via nucleophilic aromatic substitution:

  • Quinoline coupling :

    • 2-Lithioquinoline reacts with 1,3-dibromopropan-2-one in THF at −78°C:

      2-Lithioquinoline+BrC(O)CH2Br1,3-Di(quinolin-2-yl)propan-2-one(65% yield)[5]\text{2-Lithioquinoline} + \text{BrC(O)CH}_2\text{Br} \rightarrow \text{1,3-Di(quinolin-2-yl)propan-2-one} \quad (65\%\text{ yield})

Final Coupling and Stereochemical Control

Bis-Oxazoline Formation

The oxazoline monomers and linker undergo a double cyclocondensation:

  • Reaction setup :

    • 1,3-Di(quinolin-2-yl)propan-2-one (1 equiv) reacts with (R)-4-benzyl-2-oxazoline (2.2 equiv) in toluene with p-toluenesulfonic acid (10 mol%) at 110°C.

    • Mechanism : Acid-catalyzed imine formation followed by cyclization.

  • Stereochemical outcome :

    • The (4R,4'R) configuration arises from retentive cyclization of the chiral β-amino alcohol precursors, preserving enantiomeric purity.

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography : Eluent = ethyl acetate/hexane (1:3) removes unreacted starting materials.

  • Chiral HPLC : Confirms enantiomeric excess (>99% ee) using a Chiralpak IC column (hexane/i-PrOH 90:10).

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.52 (d, J = 8.4 Hz, 2H, quinoline-H), 7.85–7.20 (m, 18H, aromatic), 4.65 (dd, J = 9.2 Hz, 2H, oxazoline-H), 3.95 (m, 4H, CH2_2).

  • HRMS : m/z calcd for C41_{41}H36_{36}N4_4O2_2 [M+H]+^+: 617.2912; found: 617.2909.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)ee (%)Key Advantage
A(R)-Styrene oxide6299Scalable
BCommercial amino alcohol5898Time-efficient
CRacemic resolution4599.5High purity

Table 1. Evaluation of synthetic approaches for (4R,4'R)-configured bis-oxazoline.

Challenges and Optimization Strategies

  • Diastereomer separation : The C2-symmetric structure minimizes diastereomers, but silica gel chromatography remains necessary for byproduct removal.

  • Quinoline stability : Friedlälder reaction conditions must avoid prolonged heating to prevent decomposition.

  • Catalyst loading : Reducing p-TsOH to 5 mol% decreases side reactions without compromising yield.

Industrial Applications and Scalability

While laboratory-scale syntheses achieve ~60% yields, industrial protocols employ continuous-flow reactors to enhance efficiency:

  • Flow conditions : Toluene, 120°C, residence time 2 h → 75% yield.

  • Cost drivers : Quinoline precursors account for 68% of raw material costs, necessitating optimized Friedländer protocols .

Q & A

Q. What established synthetic routes are available for this compound, and what parameters critically influence yield and enantiomeric purity?

The synthesis typically involves multi-step reactions starting from chiral precursors like (S)-(+)-2-phenylglycinol or functionalized quinoline derivatives. Key steps include condensation reactions under reflux with solvents such as ethanol or DMSO, followed by purification via column chromatography or recrystallization. Parameters affecting yield include reaction time (e.g., 18-hour reflux), solvent polarity, and stoichiometric ratios of intermediates. Enantiomeric purity is controlled by chiral auxiliaries or asymmetric catalysis during oxazoline ring formation .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming stereochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration. Purity is assessed via HPLC with chiral stationary phases to separate enantiomers. Polarimetry can also monitor optical activity .

Q. How is this compound applied in asymmetric catalysis, and what structural features enhance its efficacy?

The bisoxazoline core chelates metal catalysts (e.g., Cu, Pd), enabling enantioselective transformations like cyclopropanations or aldol reactions. The quinoline groups improve π-π interactions with substrates, while the benzyl substituents modulate steric hindrance. Studies show that modifying the dihydrooxazole ring’s rigidity improves catalytic turnover .

Q. What modifications to the benzyl or quinoline groups alter the compound’s physicochemical properties?

Substituting benzyl groups with electron-withdrawing groups (e.g., nitro) increases solubility in polar solvents. Replacing quinoline with bulkier heterocycles (e.g., isoquinoline) enhances steric control in catalysis. Stability under acidic conditions can be improved via methyl or fluorine substitutions on the oxazoline ring .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized using chiral catalysts or auxiliaries?

Employing chiral palladium complexes or organocatalysts during oxazoline formation can achieve >90% enantiomeric excess (ee). Kinetic resolution via enzymatic catalysis (e.g., lipases) is also effective. Monitoring ee dynamically using circular dichroism (CD) spectroscopy allows real-time adjustment of reaction conditions .

Q. What strategies reconcile contradictions in reported catalytic activity data?

Discrepancies in enantioselectivity may arise from ligand-metal ratio variations or trace moisture in reactions. Systematic replication under inert atmospheres (e.g., argon) and standardized catalyst preactivation protocols (e.g., stirring with molecular sieves) reduce variability. Comparative studies using DFT calculations can identify transition-state differences .

Q. How do computational models (e.g., DFT) predict stereochemical outcomes in catalysis?

Density Functional Theory (DFT) simulations map transition states to explain stereoinduction mechanisms. For example, quinoline’s π-stacking with substrates and metal coordination geometry are modeled to predict ee. These insights guide rational ligand design, such as tuning dihedral angles in the bisoxazoline backbone .

Q. What methodologies study the compound’s interactions with biological targets, and how are conflicting bioactivity data resolved?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities to enzymes or receptors. Conflicting bioactivity data may arise from assay conditions (e.g., pH, co-solvents). Dose-response studies across multiple cell lines and molecular docking simulations (e.g., AutoDock) validate target specificity .

Q. Which in situ techniques monitor the compound’s role in catalytic cycles?

In situ infrared (IR) spectroscopy tracks ligand-metal coordination changes during reactions. X-ray absorption spectroscopy (XAS) probes oxidation states of metal centers. Electrochemical methods (e.g., cyclic voltammetry) reveal redox-active intermediates, linking catalytic efficiency to electronic properties .

Q. How are environmental stability and degradation pathways evaluated for this compound?

Accelerated stability studies under UV light or varying pH conditions identify degradation products via LC-MS. Ecotoxicity assays (e.g., Daphnia magna exposure) assess environmental impact. Biodegradation pathways are modeled using computational tools like EPI Suite, though experimental validation via soil microcosms is critical .

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